

Gas chromatography-mass spectrometry (GC-MS) analysis of Lanierone.

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Compound of Interest

Compound Name: *Lanierone*

Cat. No.: *B1212538*

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Application Notes & Protocols for the GC-MS Analysis of Lanierone

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the qualitative and quantitative analysis of **Lanierone** (2-Hydroxy-4,4,6-trimethylcyclohexa-2,5-dien-1-one) using Gas Chromatography-Mass Spectrometry (GC-MS). **Lanierone** is a significant semiochemical, acting as a pheromone for the pine engraver beetle (*Ips pini*), and is also a volatile component contributing to the aroma of saffron (*Crocus sativus*)[1][2]. The methodologies outlined here are applicable to the analysis of **Lanierone** in various matrices, including insect extracts and plant volatile profiles.

Introduction to Lanierone Analysis

Lanierone (CAS No. 28750-52-9) is a monoterpenoid ketone with a molecular weight of 152.19 g/mol and a chemical formula of $C_9H_{12}O_2$ [3]. Its analysis by GC-MS is crucial for research in chemical ecology, food science, and pheromone-based pest management. The protocols detailed below provide a framework for sample preparation, instrument parameters, and data interpretation for the successful identification and quantification of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix containing **Lanierone**. Two primary methods are presented here: solvent extraction for insect tissues and headspace solid-phase microextraction (HS-SPME) for saffron volatiles.

Protocol 2.1.1: Solvent Extraction of **Lanierone** from *Ips pini*

This protocol is adapted from methodologies used for the analysis of insect pheromones[1].

- **Sample Collection:** Collect individual male *Ips pini* beetles.
- **Extraction:** Dissect the hindguts of the beetles under a microscope and place them in a 2 mL glass vial containing 100 μ L of a suitable solvent such as hexane or dichloromethane.
- **Homogenization:** Gently crush the tissue with a glass rod to ensure thorough extraction.
- **Concentration (Optional):** If the concentration of **Lanierone** is expected to be low, the solvent can be carefully evaporated under a gentle stream of nitrogen to a final volume of 10-20 μ L.
- **Analysis:** The resulting extract is ready for GC-MS analysis.

Protocol 2.1.2: Headspace Solid-Phase Microextraction (HS-SPME) of **Lanierone** from Saffron

This protocol is based on methods for analyzing volatile compounds in saffron[4][5].

- **Sample Preparation:** Place 300 mg of finely ground saffron powder into a 20 mL headspace vial.
- **Incubation:** Seal the vial and incubate at 30°C for 5 minutes to allow volatiles to equilibrate in the headspace.
- **Extraction:** Expose a preconditioned 50/30 μ m DVB/CAR/PDMS SPME fiber to the headspace of the vial for 10 minutes at 30°C.
- **Desorption:** Retract the fiber and immediately introduce it into the GC inlet for thermal desorption at 270°C.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of **Lanierone** on a standard GC-MS system.

Parameter	Value
Gas Chromatograph	
Column	HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[4][6]
Carrier Gas	Helium at a constant flow of 1 mL/min[4]
Inlet Temperature	250°C (Splitless injection for solvent extraction), 270°C (for SPME)[4]
Oven Temperature Program	Initial temperature of 60°C held for 3 minutes, ramp to 210°C at 4°C/min, hold for 15 minutes[4].
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI) at 70 eV
Source Temperature	230°C
Quadrupole Temperature	150°C
Mass Scan Range	40-350 amu

Data Presentation

Retention Data

The retention of **Lanierone** is a key parameter for its identification. The Kovats retention index (RI) provides a standardized measure.

Column Type	Kovats Retention Index (RI)	Reference
Non-polar (e.g., HP-5MS)	1164.9	[4][7]
Non-polar (custom program)	1098	[6]

Mass Spectral Data

The mass spectrum of **Lanierone** is characterized by a specific fragmentation pattern under electron ionization.

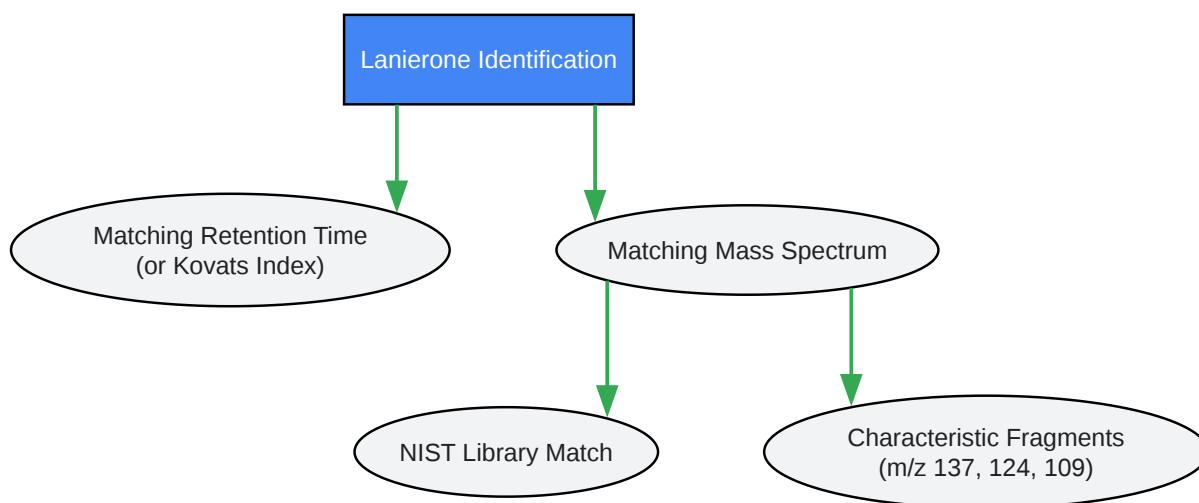
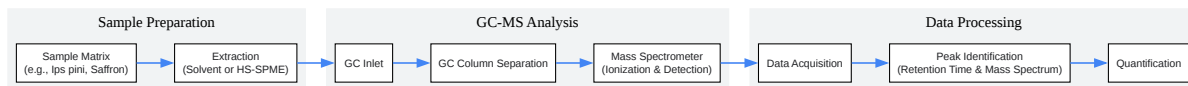
m/z	Relative Abundance	Interpretation
152	Low	Molecular Ion $[M]^+$
137	High	$[M-CH_3]^+$
124	Moderate	$[M-CO]^+$ or $[M-C_2H_4]^+$
109	High	Further fragmentation

Data sourced from NIST Mass Spectrometry Data Center and PubChem[3].

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of **Lanierone**.



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